4-(3,5-双(三氟甲基)苯基)-1-(2-噻吩基羰基)硫代氨基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide" is a thiosemicarbazide derivative, a class of compounds known for their diverse biological activities and potential in synthesizing various heterocyclic compounds. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as building blocks in the synthesis of more complex structures such as triazoles, thiadiazoles, and polyimides .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an isothiocyanate with hydrazine or its derivatives. For example, the synthesis of bis-thiosemicarbazides can be achieved by refluxing a compound with alkyl/aryl isothiocyanate derivatives, followed by base-catalyzed intramolecular cyclization to yield bis-mercaptotriazoles . Similarly, novel fluorinated aromatic diamine monomers can be synthesized by coupling reactions followed by reduction, which can then be used to create fluorine-containing polyimides with good solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives can be complex, with the potential for cyclization leading to the formation of various heterocyclic compounds. For instance, the cyclization of 1-benzoyl-4-phenyl-3-thiosemicarbazide can lead to the formation of thiadiazol and triazole derivatives, confirmed by spectroscopic techniques and quantum chemical calculations . The molecular structure of bis(thiosemicarbazone) ligands can also be characterized by X-ray crystallography, revealing the coordination modes and bonding patterns when forming complexes with metals such as platinum and copper .

Chemical Reactions Analysis

Thiosemicarbazide derivatives can undergo a variety of chemical reactions, including cyclization, alkylation, and complexation with metals. These reactions can lead to the formation of heterocyclic compounds with potential biological activities. For example, the reaction of 4-phenyl-3-thiosemicarbazide derivatives with different reagents can yield thiazole, pyrazole, and 1,3,4-thiadiazine derivatives, which have shown high fungicidal and bactericidal activities . The complexation of bis(thiosemicarbazones) with platinum can result in compounds with significant antiproliferative activity against cancer cell lines .

Physical and Chemical Properties Analysis

Thiosemicarbazide derivatives exhibit a range of physical and chemical properties that can be fine-tuned by structural modifications. The solubility of these compounds in various organic solvents can be high, as seen in the case of fluorinated polyimides derived from thiosemicarbazide-related monomers . The thermal stability of these compounds is also notable, with high glass transition temperatures and weight loss temperatures in nitrogen . Additionally, the mechanical properties of polymers derived from these monomers can be outstanding, with high tensile strengths and moduli . The electronic properties, such as the ability to undergo reversible electrochemical reductions, are also of interest, particularly in the context of biological applications .

科学研究应用

晶体结构分析

包括与 4-(3,5-双(三氟甲基)苯基)-1-(2-噻吩基羰基)硫代氨基脲在结构上相关的化合物在内的硫代氨基脲衍生物因其作为抗菌剂、金属分析的分析试剂、光存储和吸收剂中的组分而受到关注。这些应用归因于它们作为螯合配体作用的能力,通过硫原子和肼氮键合。这些化合物的晶体结构可以更深入地了解它们的性质,特别是考虑到三氟甲基等取代基的影响 (Osman 等人,2017)。

环化和杂环化合物的形成

硫代氨基脲衍生物可以环化形成各种杂环化合物,如三唑和噻二唑。这些环化反应可以导致在不同领域(包括药理学和材料科学)中具有潜在应用的化合物的开发 (Kurzer, 1970)。

金属配合物的合成

这些衍生物可用于合成金属配合物。例如,它们可以形成具有潜在生物应用的铜配合物。合成过程涉及硫代氨基脲衍生物与金属的反应,从而形成可通过各种光谱方法表征的配合物 (Alsop 等人,2005)。

在癌症治疗中的潜力

硫代氨基脲衍生物显示出作为癌症治疗新类治疗剂的潜力。它们的修饰和优化可以导致抗癌剂的突破性发现。这些化合物对癌细胞表现出毒性作用,同时对正常细胞无毒,表明它们对癌症治疗的潜在特异性 (Pitucha 等人,2020)。

在化学反应中的催化行为

这些衍生物可以在化学反应中表现出催化活性,包括电化学和光化学过程中的氢析出。硫代氨基脲衍生物作为催化剂的合成和表征有助于理解它们在促进此类反应中的作用 (Yang 等人,2021)。

属性

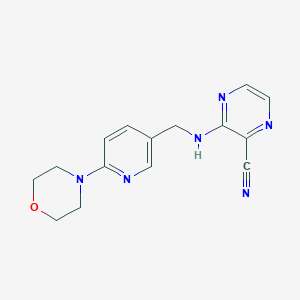

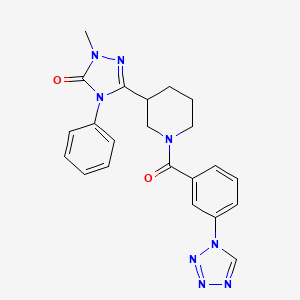

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-(thiophene-2-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N3OS2/c15-13(16,17)7-4-8(14(18,19)20)6-9(5-7)21-12(25)23-22-11(24)10-2-1-3-26-10/h1-6H,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZBMIMIUYOYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)